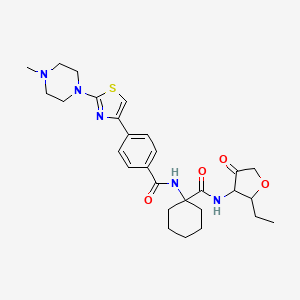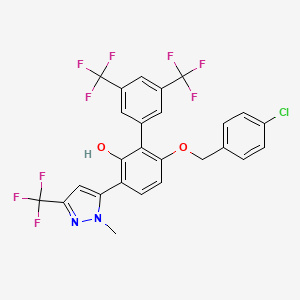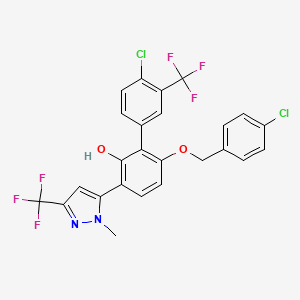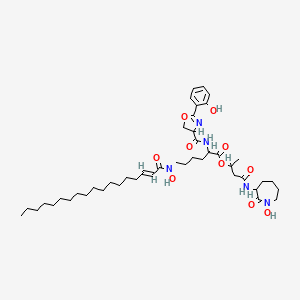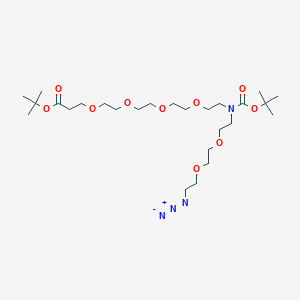
N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester
Overview
Description
N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester: is a polyethylene glycol (PEG)-based compound that is widely used in various scientific research fields. This compound is particularly notable for its role in click chemistry and its application as a PROTAC linker. The presence of azide and Boc-protected amine groups makes it a versatile reagent in bioconjugation and drug development.
Mechanism of Action
Target of Action
The primary targets of N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets, specifically the primary amines (-NH2) present in these molecules .
Mode of Action
This compound operates through a process known as PEGylation via Click Chemistry . This compound contains an azide group that enables this PEGylation . It also contains a N-Boc protected amine, which can be deprotected under acidic conditions . The compound’s terminal NHS ester is used to label the primary amines (-NH2) of its target molecules .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of a stable triazole linkage . This is achieved through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Pharmacokinetics
The compound’s hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the successful PEGylation of its target molecules . This process can be used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the compound’s N-Boc protected amine occurs under acidic conditions . Additionally, the compound is typically stored at -20°C , suggesting that its stability and efficacy could be affected by temperature.
Biochemical Analysis
Biochemical Properties
The azide group in N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester can react with molecules containing alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction can also occur with molecules containing DBCO or BCN groups . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
, which are designed to degrade target proteins selectively. This suggests that this compound could potentially influence cell function by modulating protein levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG2 and PEG4 chains.
Boc Protection: The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality, ensuring selective reactions in subsequent steps.
Esterification: The final step involves the esterification of the PEGylated and azidated intermediate with t-butyl ester to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Continuous Flow Azidation: Employing continuous flow reactors for efficient azidation.
Automated Boc Protection: Automated systems for Boc protection to ensure consistency and yield.
High-Throughput Esterification: Utilizing high-throughput systems for the final esterification step.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with strained alkynes like DBCO or BCN.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used reagents under mild conditions.
SPAAC: Strained alkynes such as DBCO or BCN are used without the need for a catalyst.
Major Products:
Triazole Linkages: The primary product of CuAAC reactions.
Stable Conjugates: Resulting from SPAAC reactions with strained alkynes.
Scientific Research Applications
Comparison with Similar Compounds
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester: Similar in structure but contains an NHS ester group instead of a t-butyl ester.
Azido-PEG2-NHS ester: A shorter PEG chain and an NHS ester group.
Uniqueness: N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester is unique due to its combination of azide, Boc-protected amine, and t-butyl ester groups, providing versatility in various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O10/c1-25(2,3)39-23(31)7-11-33-15-19-37-21-22-38-20-18-36-14-10-30(24(32)40-26(4,5)6)9-13-35-17-16-34-12-8-28-29-27/h7-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFBOXOPLSLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


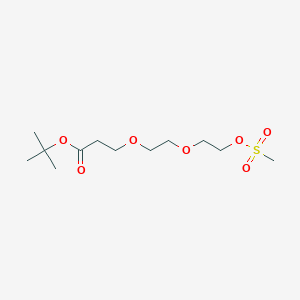
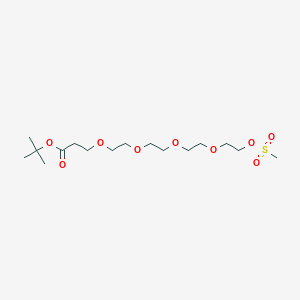
![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)
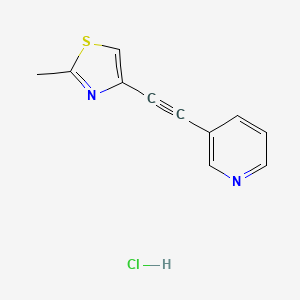
![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)
